molecular formula C18H20ClN5O2 B2869644 7-(4-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 331839-85-1

7-(4-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2869644
CAS No.: 331839-85-1
M. Wt: 373.84
InChI Key: TZDRRSSNJYKFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocyclic molecules that have demonstrated considerable potential as inhibitors of various biological targets implicated in cancer progression . Research into structurally similar 8-substituted purine-2,6-diones has shown that modifications at the 8-position, particularly with nitrogen-containing heterocycles like piperidine, are a successful strategy for developing potent bioactive compounds . These analogues have been investigated for their ability to interfere with critical cellular signaling pathways. For instance, some function as potent and selective inhibitors of KRAS G12C, a prevalent and challenging oncogenic driver in certain lung and colorectal cancers . The purine-2,6-dione core structure is a privileged scaffold in drug discovery, and researchers are exploring this specific compound for its potential to hinder DNA synthesis and repair, as well as to induce cell cycle arrest in malignant cells . Its mechanism of action is believed to involve targeted protein inhibition, making it a valuable tool for probing the biology of cancer and advancing the development of targeted therapies. This compound is intended for research applications only, providing scientists with a key intermediate for structure-activity relationship (SAR) studies and the development of novel anticancer agents.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-5-7-13(19)8-6-12)17(20-15)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDRRSSNJYKFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

Piperidine vs. Piperazine Derivatives
  • 7-(2-Chlorobenzyl)-3-Methyl-8-(4-Phenylpiperazin-1-yl)-1H-Purine-2,6(3H,7H)-Dione (): Key Difference: Replacement of piperidin-1-yl with 4-phenylpiperazin-1-yl. Piperazines are more polar than piperidines, which may improve aqueous solubility but reduce membrane permeability .
  • 7-(4-Chlorobenzyl)-1,3-Dimethyl-8-((4-Methylpiperazin-1-yl)Methyl)-1H-Purine-2,6(3H,7H)-Dione (): Key Difference: A methylpiperazinylmethyl group at position 8.
Piperidine vs. Pyridyloxy Derivatives
  • 1,3,7-Trimethyl-8-(6-Methylpyridin-2-yloxy)-1H-Purine-2,6(3H,7H)-Dione ():
    • Key Difference : A pyridyloxy group replaces the piperidin-1-yl moiety.
    • Impact : Pyridyloxy substituents in caffeine analogs abolish CNS activity but retain analgesic effects, suggesting that electron-withdrawing groups at position 8 may redirect pharmacological profiles. Piperidine, being less polar, might preserve CNS penetration .

Substituent Variations at Position 7

Chlorobenzyl Isomerism
  • 7-(2-Chlorobenzyl)-3-Methyl-8-(4-Phenylpiperazin-1-yl)-1H-Purine-2,6(3H,7H)-Dione (): Key Difference: 2-Chlorobenzyl vs. 4-chlorobenzyl.
Benzyl vs. Alkyne/Quinazoline Derivatives
  • Linagliptin (): Key Difference: A but-2-yn-1-yl group at position 7 and a quinazolinylmethyl group at position 1. Impact: Linagliptin’s substitutions confer selectivity for dipeptidyl peptidase-4 (DPP-4), highlighting how divergent substituents redirect therapeutic applications (antidiabetic vs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Solubility Key Substituents
Target Compound ~400 ~2.5 Moderate 4-Cl-Benzyl, Piperidin-1-yl
7-(2-Chlorobenzyl)-8-(4-Phenylpiperazinyl) 478.97 ~3.0 Low 2-Cl-Benzyl, 4-Phenylpiperazinyl
BH58195 (3,4-Dichlorobenzyl analog) 423.30 ~3.2 Low 3,4-DiCl-Benzyl, 4-Methylpiperazinyl
1,3,7-Trimethyl-8-(Trifluoropropyl) 316.3 ~1.8 High Trifluoropropyl, Methyl

*Predicted values based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.